molecular formula C9H6BrNO B174115 3-Bromoquinolin-6-ol CAS No. 13669-57-3

3-Bromoquinolin-6-ol

Cat. No. B174115
CAS RN: 13669-57-3
M. Wt: 224.05 g/mol
InChI Key: IGCRMJVOMNKTGB-UHFFFAOYSA-N
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Description

“3-Bromoquinolin-6-ol” is a chemical compound with the molecular formula C9H6BrNO . It is used as a reagent in the preparation of analogs of quinolin-6-yloxyacetamide fungicides . The compound is typically stored at room temperature in an inert atmosphere .


Molecular Structure Analysis

The molecular structure of “3-Bromoquinolin-6-ol” consists of a quinoline ring system with a bromine atom attached at the 3-position and a hydroxyl group at the 6-position . The InChI code for the compound is 1S/C9H6BrNO/c10-7-3-6-4-8(12)1-2-9(6)11-5-7/h1-5,12H .


Physical And Chemical Properties Analysis

“3-Bromoquinolin-6-ol” has a molecular weight of 224.05 g/mol . It has one hydrogen bond donor (the hydroxyl group) and two hydrogen bond acceptors (the nitrogen in the quinoline ring and the oxygen in the hydroxyl group) . The compound is solid at room temperature .

Scientific Research Applications

Synthesis and Antibacterial Properties

3-Bromoquinolin-6-ol and its derivatives have been studied extensively for their synthesis methods and potential applications in antibacterial treatments. A notable study presented the synthesis of new 6-Bromoquinolin-4-ol derivatives (3a–3h) through Chan–Lam coupling, exploring various solvents and bases. These derivatives showed promising results against ESBL producing Escherichia coli and methicillin-resistant Staphylococcus aureus (MRSA). The antibacterial potency was evaluated through in vitro methods, with compound 3e showing the highest activity. Molecular docking investigations and density functional theory (DFT) findings provided insights into the structural and physical properties of these molecules, indicating an energy gap from 4.93 to 5.07 eV (Arshad et al., 2022).

Synthesis Methodologies

The compound has been involved in various synthesis methodologies, demonstrating its versatility in chemical reactions. The use of 2,2,3-Tribromopropanal in the Skraup-Type synthesis of 3-Bromoquinolin-6-ols has been noted for transforming diversely substituted 4-nitro- and 4-methoxyanilines into these compounds, which can further carry additional substituents at positions 7 and 8. This approach highlights the compound's adaptability in generating functionally diverse molecules (Lamberth et al., 2014).

Functionalization and Ligand Synthesis

3-Bromoquinolin-6-ol has also played a pivotal role in the development of novel chelating ligands and ligands for protein interaction domains. The Friedländer approach was utilized for incorporating 6-bromoquinoline into novel chelating ligands, offering insights into the compound's potential in ligand synthesis and its optical properties. These derivatives were examined for their unusually high emission quantum yield, indicating potential applications in photonic and electronic devices (Hu, Zhang, & Thummel, 2003).

Pharmaceutical Intermediates

The synthesis of specific derivatives of 3-Bromoquinolin-6-ol has been pivotal in creating intermediates for pharmaceutical applications. For instance, derivatives synthesized from 6-bromoquinolin-4-ol have served as crucial intermediates in PI3K/mTOR inhibitors, demonstrating the compound's significance in the pharmaceutical industry for developing novel therapeutic agents (Lei et al., 2015).

Safety And Hazards

The compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapours/spray, using personal protective equipment, ensuring adequate ventilation, and washing off with soap and plenty of water in case of skin contact .

properties

IUPAC Name

3-bromoquinolin-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO/c10-7-3-6-4-8(12)1-2-9(6)11-5-7/h1-5,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGCRMJVOMNKTGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(C=C2C=C1O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20564250
Record name 3-Bromoquinolin-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20564250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromoquinolin-6-ol

CAS RN

13669-57-3
Record name 3-Bromoquinolin-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20564250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of Intermediate A (1 g, 3.76 mmol) and K2CO3 (1.04 g, 7.52 mmol) in MeOH/H2O (5 mL/3 mL) was stirred at rt for 2 hours. The reaction mixture was concentrated under reduced pressure to afford a crude solid which was further purified by washing with water, dried under vacuum to give the title compound as white solid (760 mg, yield 86%). LCMS (method N): [M+H]+=224, tR=2.29 min.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
1.04 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Yield
86%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
C Lamberth, FM Kessabi, R Beaudegnies, L Quaranta… - Synlett, 2014 - thieme-connect.com
… Finally, the ring nitrogen of 3-bromoquinolin-6-ol (13) can be successfully converted into the … aniline, or by further reactions of 3-bromoquinolin-6-ol. Furthermore, the bromo and hydroxy …
Number of citations: 10 www.thieme-connect.com
FM Kessabi, L Quaranta, R Beaudegnies, C Lamberth - Synlett, 2016 - thieme-connect.com
… For the synthesis of such quinolin-6-yloxyacetamides, we had worked out a reliable approach to key 3-bromoquinolin-6-ol intermediates that were obtained by Skraup type …
Number of citations: 4 www.thieme-connect.com
C Lamberth, H Walter, FM Kessabi… - … , Sulfur, and Silicon …, 2015 - Taylor & Francis
… 3-Bromoquinolin-6-ol (38) is alkylated with methyl bromoacetate to the ester 39, which in turn is α-brominated to receive 40. The nucleophilic substitution of its bromine substituent by an …
Number of citations: 30 www.tandfonline.com
VA Verma, L Wang, SS Labadie, J Liang… - Journal of Medicinal …, 2022 - ACS Publications
… The filter cake was washed with water (3 × 10 mL), dried to give crude 3-bromoquinolin-6-ol (4.0 g, 95%) as a white solid. This intermediate was directly taken to the next step. LCMS m/z…
Number of citations: 9 pubs.acs.org

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